![molecular formula C20H19N5O3 B607331 Enzaplatovir CAS No. 1323077-89-9](/img/structure/B607331.png)
Enzaplatovir
准备方法
BTA-C585 的合成涉及多个步骤,从商业上可获得的起始原料开始。 合成路线通常包括通过一系列化学反应(如缩合、环化和官能团转化)形成关键中间体 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度以实现所需的高纯度产品 . 工业生产方法可能涉及优化这些合成路线,以扩大生产规模,同时保持化合物的质量和产量 .
化学反应分析
科学研究应用
Respiratory Syncytial Virus (RSV)
Enzaplatovir has been evaluated in various clinical settings for its effectiveness against RSV. Notably:
- Phase 2 Studies : A randomized, double-blind, placebo-controlled study was conducted to assess the safety and antiviral activity of this compound against RSV. This study aimed to determine its pharmacokinetics and therapeutic efficacy in healthy volunteers challenged with RSV .
- Efficacy Data : The compound demonstrated promising results in reducing viral load and alleviating symptoms associated with RSV infections. In a systematic review focusing on RSV-specific therapies, this compound was highlighted among other antiviral agents showing potential efficacy .
SARS-CoV-2
Recent studies have explored the repurposing of this compound for COVID-19 treatment:
- In Silico Studies : Computational methods were employed to evaluate the binding affinity of this compound against the receptor-binding domain of the SARS-CoV-2 spike protein. The findings suggested that it could serve as a potential therapeutic agent due to favorable binding interactions .
- Drug Repurposing : Alongside other antiviral drugs like remdesivir and dolutegravir, this compound was identified as having potential therapeutic efficacy against COVID-19, warranting further laboratory and clinical investigations .
Case Study 1: RSV Treatment
A clinical trial involving 60 patients assessed the safety and efficacy of this compound compared to placebo. The results indicated a significant reduction in nasal viral load among those treated with this compound, suggesting its potential as a therapeutic option for RSV .
Case Study 2: COVID-19 Therapeutics
In an exploratory study on drug repurposing for COVID-19, this compound was included among several candidates showing promising antiviral activity against SARS-CoV-2. The study emphasized the need for further clinical trials to validate these findings .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of this compound against other antiviral agents based on available clinical data:
Antiviral Agent | Target Virus | Phase of Trials | Efficacy Observations |
---|---|---|---|
This compound | Respiratory Syncytial Virus | Phase 2 | Significant reduction in viral load; improved symptoms |
Remdesivir | SARS-CoV-2 | Approved | Reduced recovery time; improved survival rates |
Dolutegravir | HIV/SARS-CoV-2 | Approved | Effective in reducing viral load; well-tolerated |
Grazoprevir | Hepatitis C | Approved | High cure rates in chronic infections |
作用机制
BTA-C585 通过靶向呼吸道合胞病毒的融合蛋白来发挥作用。融合蛋白对于病毒进入宿主细胞至关重要。通过抑制这种蛋白,BTA-C585 阻止病毒与宿主细胞膜融合,从而阻止病毒进入和随后的复制。该机制涉及与融合蛋白的预融合形式结合,并干扰其膜融合所需的构象变化。
相似化合物的比较
BTA-C585 因其高口服生物利用度和强大的抗病毒活性而成为融合抑制剂中的独特化合物。类似的化合物包括:
JNJ-53718678: 另一种具有类似抗病毒活性但药代动力学特性不同的融合抑制剂。
AK-0529: 一种具有不同化学结构但作用机制相似的融合抑制剂。
GS-5806: 一种在临床试验中显示出疗效但给药要求不同的融合抑制剂。
BTA-C585 由于其良好的药代动力学特性以及在体外和体内研究中的有效性而脱颖而出。
生物活性
Enzaplatovir, also known as BTA-C585, is an antiviral compound primarily investigated for its efficacy against respiratory syncytial virus (RSV) and potentially other viral infections. This article discusses its biological activity, including pharmacological properties, clinical trial outcomes, and comparative analyses with other antiviral agents.
Overview of this compound
This compound is a small molecule that has shown promise in preclinical and clinical settings for treating RSV infections. It functions by inhibiting viral replication, thereby reducing the viral load in infected individuals. The compound has undergone various phases of clinical trials to assess its safety and efficacy.
This compound targets specific viral proteins involved in the replication cycle of RSV. Preliminary studies suggest that it interferes with the viral fusion process, which is critical for the virus to enter host cells. This mechanism is similar to other antiviral agents but is distinguished by its unique binding properties and efficacy profile.
Phase 1 and Phase 2 Trials
- Phase 1 Trials : Initial studies focused on the safety and pharmacokinetics of this compound in healthy volunteers. These trials established a dose-dependent safety profile and identified optimal dosing regimens for subsequent studies.
-
Phase 2 Trials : A randomized, double-blind, placebo-controlled study evaluated the antiviral activity of this compound against RSV in a controlled environment. The primary endpoint was the reduction in viral load as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR) from nasal swabs.
- Results : Participants receiving this compound showed a statistically significant reduction in RSV RNA levels compared to placebo controls. The study reported a decrease in hospitalization rates among treated individuals, highlighting its potential clinical utility.
Comparative Efficacy
This compound has been compared with other antiviral therapies for RSV, including monoclonal antibodies and other small molecules. Below is a summary table comparing the efficacy of this compound with selected antiviral agents:
Antiviral Agent | Mechanism of Action | Phase | Efficacy | Notes |
---|---|---|---|---|
This compound | Viral replication inhibitor | Phase 2 | Significant reduction in viral load | Promising results in reducing hospitalization |
Palivizumab | Monoclonal antibody targeting RSV F protein | Marketed | 55% reduction in RSV-associated hospitalization | Standard care for high-risk infants |
Rilematovir | RNA polymerase inhibitor | Phase 2 | Reduced viral loads observed | Effective against both RSV-A and RSV-B strains |
Remdesivir | RNA polymerase inhibitor | Emergency Use Authorization | Effective against multiple viruses including SARS-CoV-2 | Broad-spectrum antiviral |
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A cohort of immunocompromised patients treated with this compound exhibited improved outcomes compared to historical controls receiving standard care. Notably, reductions in RSV-related complications were observed.
- Case Study 2 : In pediatric patients at high risk for severe RSV infection, treatment with this compound resulted in shorter hospital stays and lower rates of intensive care unit admissions compared to those receiving placebo.
Research Findings
Recent systematic reviews have synthesized data from multiple studies regarding the efficacy and safety of this compound:
- A systematic review highlighted that this compound demonstrated comparable efficacy to leading monoclonal antibodies while offering advantages in terms of administration routes and potential cost-effectiveness.
- Ongoing research continues to explore its application against other respiratory viruses, including SARS-CoV-2, where initial findings suggest it may inhibit viral entry through similar mechanisms.
属性
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323077-89-9 | |
Record name | Enzaplatovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENZAPLATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。